molecular formula C8H14O3 B1293677 6-Oxo-octanoic acid CAS No. 4233-57-2

6-Oxo-octanoic acid

Cat. No. B1293677
CAS RN: 4233-57-2
M. Wt: 158.19 g/mol
InChI Key: PUOYTVHCFIDKJM-UHFFFAOYSA-N
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Description

6-Oxo-octanoic acid, also known as 6-keto-n-caprylic acid, is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a mono-isotopic mass of 158.094299 Da .


Synthesis Analysis

The synthesis of compounds similar to 6-Oxo-octanoic acid has been described in various patents. For instance, the preparation of ethyl 6-oxo-8-chloro-caprylate involves an addition reaction on ethyl 6-chloro-6-oxo-caproate and ethylene in dichloroethane solution with aluminum trichloride as a catalyst . Another compound, SM-102, which is used in lipid nanoparticles for mRNA-based vaccines, is synthesized through an alkylation reaction where a secondary amine is combined with a lipid bromo ester .


Molecular Structure Analysis

The molecular structure of 6-Oxo-octanoic acid consists of 8 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . It has several properties such as a density of 1.0±0.1 g/cm3, boiling point of 311.1±25.0 °C at 760 mmHg, and a flash point of 156.2±19.7 °C .


Physical And Chemical Properties Analysis

6-Oxo-octanoic acid has several physical and chemical properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 311.1±25.0 °C at 760 mmHg, and a flash point of 156.2±19.7 °C . It also has a molar refractivity of 40.7±0.3 cm3, a polar surface area of 54 Å2, and a molar volume of 152.3±3.0 cm3 .

Scientific Research Applications

Pharmaceutical Excipients

6-Oxo-octanoic acid: is utilized in the synthesis of biodegradable cationic and ionizable cationic lipids. These lipids serve as auxiliary agents in pharmaceutical products, enhancing the delivery of therapeutic agents by improving cellular membrane permeability . The biodegradable nature of these lipids, when degraded to endogenous metabolites, minimizes their toxic potential, making them safer pharmaceutical excipients.

Antibacterial Agents

As a derivative of octanoic acid, 6-Oxo-octanoic acid may inherit antibacterial properties. Octanoic acid has been identified as an antibacterial agent effective against a range of bacteria . This suggests potential applications of 6-Oxo-octanoic acid in developing new antibacterial formulations.

Metabolite Research

6-Oxo-octanoic acid: can be a subject of study in metabolite research, particularly as a human metabolite. Understanding its role and metabolism in the human body can provide insights into various metabolic diseases and conditions .

Material Science

In material science, 6-Oxo-octanoic acid could be explored for the development of new materials with specific properties, such as biodegradability or amphiphilicity, which are desirable in a range of applications from packaging to medical devices .

Enzyme Function Studies

The compound’s interaction with enzymes, such as those involved in lipid metabolism, can be studied to understand the biochemical pathways and enzyme functions. This knowledge is crucial for developing drugs that target specific enzymes .

Spectroscopy and Structural Analysis

6-Oxo-octanoic acid: is a candidate for infrared spectroscopy studies to understand its structural properties and interactions with other molecules. Such research can lead to the development of new analytical techniques or materials .

Food Preservatives

Drawing from the applications of its parent compound, octanoic acid, 6-Oxo-octanoic acid could be investigated for its efficacy as a food preservative. Its potential biodegradability and safety profile make it a candidate for preserving food while minimizing health risks .

Cosmetic Industry

In the cosmetic industry, 6-Oxo-octanoic acid might be used in the formulation of skin care products due to its potential moisturizing properties and its role in lipid metabolism. Research into its effects on skin health could lead to innovative cosmetic products .

Safety and Hazards

Carboxylic acids, including 6-Oxo-octanoic acid, can cause severe skin burns and eye damage. They may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-7(9)5-3-4-6-8(10)11/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOYTVHCFIDKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60195143
Record name Octanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-octanoic acid

CAS RN

4233-57-2
Record name Octanoic acid, 6-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004233572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 6-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60195143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 6-oxo-octanoic acid formed during microbial menthol metabolism?

A1: The research by Madyastha et al. [] identifies 6-oxo-octanoic acid as a key intermediate in the bacterial degradation of (-)-menthol. They propose a pathway where (-)-menthol is initially oxidized to menthone. Further degradation leads to the formation of 3,7-dimethyl-6-hydroxyoctanoic acid, which is subsequently oxidized to 3,7-dimethyl-6-oxo-octanoic acid. This compound is thus a product of a multi-step enzymatic oxidation process. Interestingly, this pathway also appears to be involved in the metabolism of menthane-3,4-diol, which is converted to 6-oxo-octanoic acid and 4-hydroxy-3-keto-p-menthane by the same bacterium [].

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